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Get Quote

**For researchers in oncology, epigenetics, and drug discovery, the selective inhibition of

bromodomains, key epigenetic readers, presents a promising therapeutic strategy. This guide

provides a detailed cross-reactivity profiling of Pbrm1-BD2-IN-8, a potent inhibitor of the

second bromodomain of Polybromo-1 (PBRM1), against a panel of other bromodomains. The

data presented herein offers a clear comparative view of its selectivity, supported by detailed

experimental protocols for key assays. **

Pbrm1-BD2-IN-8, also identified as compound 34 in the foundational study by Shishodia et al.

(2022), has emerged as a valuable chemical probe for elucidating the biological functions of

PBRM1.[1] Understanding its selectivity is paramount for interpreting experimental results and

for the future development of more refined therapeutic agents. This guide summarizes the

binding affinities and inhibitory concentrations of Pbrm1-BD2-IN-8 against its primary target

and a broad spectrum of off-target bromodomains.

Comparative Binding Profile of Pbrm1-BD2-IN-8
The selectivity of Pbrm1-BD2-IN-8 has been primarily characterized using biophysical and

biochemical assays. The following tables summarize the available quantitative data for its

binding affinity (Kd) and inhibitory activity (IC50) against various bromodomains.
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Table 1: Binding Affinity (Kd) of Pbrm1-BD2-IN-8 against PBRM1 Bromodomains

Bromodomain Dissociation Constant (Kd) (μM)

PBRM1-BD2 4.4[2][3]

PBRM1-BD5 25[2][3]

Table 2: Inhibitory Activity (IC50) of Pbrm1-BD2-IN-8 against PBRM1-BD2

Bromodomain IC50 (μM)

PBRM1-BD2 0.16[2][3]

Table 3: Cross-Reactivity Profile of Pbrm1-BD2-IN-8 (Compound 34) against a Panel of

Bromodomains Determined by Differential Scanning Fluorimetry (DSF)

The following data is derived from the primary research publication and its supplementary

materials, representing the change in melting temperature (ΔTm) of the bromodomain protein

upon binding of Pbrm1-BD2-IN-8 at a concentration of 100 μM. A larger ΔTm value indicates

stronger binding.
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Bromodomain Family Bromodomain ΔTm (°C)

Family VIII PBRM1-BD1 ~1.5[1]

PBRM1-BD2 6.4[1]

PBRM1-BD3 <1

PBRM1-BD4 <1

PBRM1-BD5 ~1.5[1]

PBRM1-BD6 <1

SMARCA2 <1

SMARCA4 <1

Family II (BET) BRD2-BD1 <1

BRD3-BD1 <1

BRD4-BD1 <1

BRDT-BD1 <1

Other Families BAZ2B <1

BRPF1B <1

CREBBP <1

TAF1-BD2 <1

TRIM24 <1

Note: The DSF screening provides a qualitative to semi-quantitative measure of binding. The

data clearly indicates a high degree of selectivity of Pbrm1-BD2-IN-8 for PBRM1-BD2 over

other bromodomains tested.

Experimental Workflow and Methodologies
The determination of the cross-reactivity profile of Pbrm1-BD2-IN-8 involves a series of

established biophysical and biochemical assays. The general workflow is depicted below,
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followed by detailed protocols for each key experiment.

Primary Screening & Hit Identification
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Caption: Experimental workflow for cross-reactivity profiling.

Experimental Protocols
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is employed to determine the in vitro inhibitory potency (IC50) of compounds

against the bromodomain-histone interaction.

Principle: The assay relies on the proximity of two bead types: a donor bead and an acceptor

bead. In this setup, a biotinylated histone peptide is bound to a streptavidin-coated acceptor

bead, and a His-tagged bromodomain is bound to a nickel chelate-coated donor bead. When

the bromodomain and histone peptide interact, the beads are brought into close proximity.

Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the

acceptor bead, resulting in light emission at 520-620 nm. A competitive inhibitor disrupts the

bromodomain-histone interaction, separating the beads and causing a decrease in the

AlphaScreen signal.

Protocol:
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All reagents are prepared in an assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl,

0.1% BSA).

A serial dilution of Pbrm1-BD2-IN-8 is prepared in DMSO and then diluted in the assay

buffer.

In a 384-well plate, the test compound, His-tagged PBRM1-BD2 protein, and biotinylated

H4K16ac peptide are added.

The mixture is incubated at room temperature for a defined period (e.g., 30 minutes).

Streptavidin-coated acceptor beads and Ni-NTA coated donor beads are added to the

wells.

The plate is incubated in the dark at room temperature for a further period (e.g., 60

minutes).

The plate is read on an AlphaScreen-capable plate reader.

IC50 values are calculated by fitting the data to a four-parameter dose-response curve.

2. Differential Scanning Fluorimetry (DSF)

DSF is utilized to assess the binding of an inhibitor to a bromodomain by measuring the

change in the protein's thermal stability.

Principle: This technique monitors the thermal unfolding of a protein in the presence of a

fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the

unfolded protein. As the temperature increases, the protein unfolds, exposing these

hydrophobic patches, which leads to an increase in fluorescence. The melting temperature

(Tm) is the temperature at which 50% of the protein is unfolded. A ligand that binds to and

stabilizes the protein will increase its Tm. The change in melting temperature (ΔTm) is a

measure of the binding interaction.

Protocol:
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Recombinant bromodomain protein is diluted in a suitable buffer (e.g., 10 mM HEPES pH

7.5, 500 mM NaCl).

The test compound (Pbrm1-BD2-IN-8) is added to the protein solution at a fixed

concentration (e.g., 100 μM). A control with DMSO is also prepared.

A fluorescent dye (e.g., SYPRO Orange) is added to each sample.

The samples are placed in a real-time PCR instrument.

The temperature is gradually increased (e.g., from 25 °C to 95 °C), and the fluorescence is

measured at each temperature increment.

The resulting melt curves are analyzed to determine the Tm for the protein with and

without the inhibitor.

The ΔTm is calculated as (Tm with inhibitor) - (Tm with DMSO).

3. Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique used to directly measure the binding affinity (Kd), stoichiometry

(n), and enthalpy (ΔH) of the interaction between a ligand and a macromolecule.

Principle: ITC measures the heat change that occurs upon the binding of a ligand to a

protein. The experiment involves titrating a solution of the ligand (in the syringe) into a

solution of the protein (in the sample cell) at a constant temperature. The heat released or

absorbed during the binding event is detected by the instrument.

Protocol:

The bromodomain protein and Pbrm1-BD2-IN-8 are extensively dialyzed against the

same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

The protein solution is loaded into the sample cell of the calorimeter, and the inhibitor

solution is loaded into the injection syringe.

A series of small injections of the inhibitor are made into the protein solution.
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The heat change associated with each injection is measured.

The data is plotted as heat change per injection versus the molar ratio of inhibitor to

protein.

The resulting binding isotherm is fitted to a suitable binding model to determine the

thermodynamic parameters (Kd, n, and ΔH).

Conclusion
The cross-reactivity profiling of Pbrm1-BD2-IN-8 reveals a high degree of selectivity for its

intended target, PBRM1-BD2. While showing some interaction with PBRM1-BD5, its activity

against a broader panel of bromodomains, including the closely related SMARCA2 and

SMARCA4, is minimal as determined by Differential Scanning Fluorimetry. This selectivity

profile, combined with its demonstrated cell activity, underscores the utility of Pbrm1-BD2-IN-8
as a valuable tool for investigating the specific roles of PBRM1-BD2 in health and disease. The

detailed experimental protocols provided in this guide offer a foundation for researchers to

independently validate these findings and to utilize these techniques in their own drug

discovery and chemical biology endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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